2-Tert-butoxy-6-(cyclohexyloxy)phenol
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Overview
Description
2-Tert-butoxy-6-(cyclohexyloxy)phenol is an organic compound with the molecular formula C16H24O3 and a molecular weight of 264.36 g/mol . This compound is characterized by the presence of a tert-butoxy group and a cyclohexyloxy group attached to a phenol ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-6-(cyclohexyloxy)phenol can be achieved through several methods. One common method involves the protection of phenolic hydroxyl groups using tert-butyl ethers. This can be done under solvent-free conditions at room temperature using catalytic amounts of erbium triflate (Er(OTf)3), which can be easily recovered and reused . Another method involves the use of magnesium perchlorate (Mg(ClO4)2) and di-tert-butyl dicarbonate (Boc2O) for the protection of alcohols as tert-butyl ethers .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-compatible methods and recyclable catalysts is preferred to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic substitution reactions can occur with alkoxides, leading to the formation of ethers.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, and lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkoxides such as sodium methoxide (NaOCH3) and potassium tert-butoxide (t-BuOK).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield arylethanone derivatives, while reduction reactions can produce alcohols .
Scientific Research Applications
2-Tert-butoxy-6-(cyclohexyloxy)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for phenolic hydroxyl groups in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-(cyclohexyloxy)phenol involves its interaction with specific molecular targets and pathways. The tert-butoxy and cyclohexyloxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
2-Tert-butoxy-6-(cyclohexyloxy)phenol can be compared with other similar compounds, such as:
2-Tert-butoxyphenol: Lacks the cyclohexyloxy group, making it less bulky and potentially less reactive.
6-Cyclohexyloxyphenol: Lacks the tert-butoxy group, which may affect its solubility and reactivity.
2-Tert-butoxy-4-(cyclohexyloxy)phenol: Similar structure but with different substitution patterns, leading to variations in chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and applications.
Properties
Molecular Formula |
C16H24O3 |
---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-cyclohexyloxy-6-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C16H24O3/c1-16(2,3)19-14-11-7-10-13(15(14)17)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3 |
InChI Key |
NRJIAWFGPOFREC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1O)OC2CCCCC2 |
Origin of Product |
United States |
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